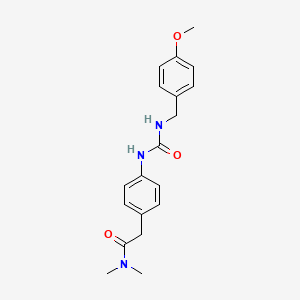

2-(4-(3-(4-methoxybenzyl)ureido)phenyl)-N,N-dimethylacetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of compounds related to 2-(4-(3-(4-methoxybenzyl)ureido)phenyl)-N,N-dimethylacetamide often involves the formation of the acetamide moiety, a functional group prevalent in many natural and pharmaceutical products. A study by Sakai et al. (2022) introduced p-methoxybenzyl N-acetylcarbamate potassium salt (PM-BENAC-K) and 2,4-dimethoxybenzyl N-acetylcarbamate potassium salt (2,4-DM-BENAC-K), as refined versions of the benzyl N-acetylcarbamate potassium salt (BENAC-K), which react with alkyl halides and sulfonates to afford substituted products, demonstrating a method that could potentially be applied or modified for the synthesis of our compound of interest (Sakai et al., 2022).

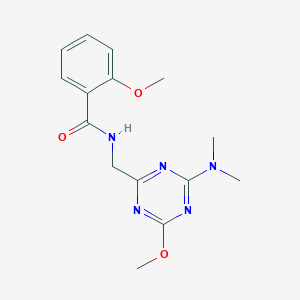

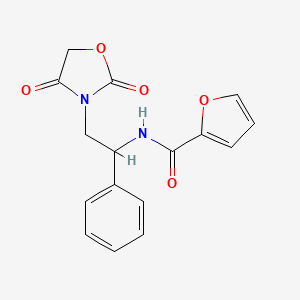

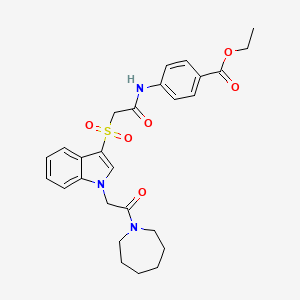

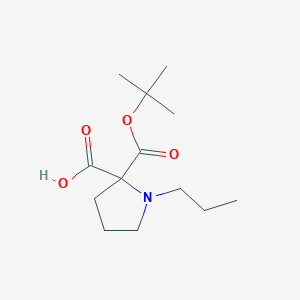

Molecular Structure Analysis

The molecular structure of compounds similar to 2-(4-(3-(4-methoxybenzyl)ureido)phenyl)-N,N-dimethylacetamide has been reported through methods like X-ray crystallography. Ajibade and Andrew (2021) described the molecular structures of closely related compounds, highlighting the importance of intermolecular hydrogen bonding and the influence of substituents on molecular conformation, which is crucial for understanding the behavior and potential reactivity of the compound (Ajibade & Andrew, 2021).

Chemical Reactions and Properties

The reactivity of compounds containing the acetamide moiety or methoxybenzyl groups often involves nucleophilic substitution reactions, carbamate formation, and cleavage under acidic conditions, as illustrated by Sakai et al. (2022). These reactions provide a basis for modifying the compound or introducing new functional groups, which is essential for the development of pharmaceuticals or materials (Sakai et al., 2022).

Physical Properties Analysis

The physical properties of a compound are determined by its molecular structure. The studies of related compounds have shown that properties such as solubility, melting point, and crystalline form can be influenced by the presence of methoxy and acetamide groups. For instance, the crystallographic analysis of similar compounds can reveal information about the solid-state packing, which affects the compound's stability and solubility (Ajibade & Andrew, 2021).

Chemical Properties Analysis

Chemical properties such as reactivity towards acids, bases, and various reagents are crucial for understanding the compound's behavior in chemical syntheses and potential applications. The acetamide group's reactivity, for example, is a key factor in the synthesis of substituted acetamides and related derivatives, offering insights into potential chemical transformations relevant to our compound of interest (Sakai et al., 2022).

Wissenschaftliche Forschungsanwendungen

Photodynamic Therapy Applications

Research on similar compounds has highlighted their potential in photodynamic therapy (PDT) for cancer treatment. For instance, the study of zinc phthalocyanine derivatives, which exhibit high singlet oxygen quantum yield and good fluorescence properties, suggests their significant potential as Type II photosensitizers in PDT (Pişkin, Canpolat, & Öztürk, 2020). This application is crucial for non-invasive cancer therapies, offering a way to target and destroy cancer cells with minimal damage to surrounding healthy tissue.

Synthetic Applications in Organic Chemistry

Compounds with an acetamide moiety, similar to 2-(4-(3-(4-methoxybenzyl)ureido)phenyl)-N,N-dimethylacetamide, are integral in pharmaceutical and natural product synthesis. The development of new reagents like p-methoxybenzyl N-acetylcarbamate potassium salt for the efficient synthesis of N-alkylacetamides and carbamates showcases the utility of these compounds in creating complex molecular architectures (Sakai et al., 2022). Such advancements are pivotal for the development of new drugs and materials.

Corrosion Inhibition

The synthesis and application of Schiff base compounds derived from similar chemical structures have been explored for corrosion inhibition. A study demonstrated the effectiveness of a synthesized Schiff base in inhibiting the corrosion of steel in acidic environments, underscoring the importance of these compounds in protecting industrial materials (Emregül & Hayvalı, 2006). This research has direct implications for extending the lifespan of metal structures and components, reducing maintenance costs and environmental impact.

Anti-Cancer Properties

Furthermore, the synthesis and characterization of Schiff bases have also shown promise for anti-cancer applications. Analytical studies on newly synthesized Schiff bases have revealed their potential as anti-human breast cancer agents, indicating the therapeutic possibilities of compounds with similar structures (Grafa & Ali, 2022). Such research contributes to the ongoing search for more effective and targeted cancer treatments.

Wirkmechanismus

The mechanism of action of this compound would depend on its intended use. For example, if it’s being studied as a potential drug, its mechanism of action would involve interacting with a specific biological target, such as a protein or enzyme. The methoxybenzyl and ureido groups could potentially be involved in these interactions .

Safety and Hazards

As with any chemical compound, handling “2-(4-(3-(4-methoxybenzyl)ureido)phenyl)-N,N-dimethylacetamide” would require appropriate safety precautions. It’s important to refer to the compound’s Material Safety Data Sheet (MSDS) for specific information on its potential hazards, safe handling procedures, and emergency response guidelines .

Zukünftige Richtungen

The future research directions for this compound would depend on its properties and potential applications. If it shows promising activity in biological assays, it could be further developed as a drug. Alternatively, if it has interesting chemical or physical properties, it could be studied for potential applications in materials science or other fields .

Eigenschaften

IUPAC Name |

2-[4-[(4-methoxyphenyl)methylcarbamoylamino]phenyl]-N,N-dimethylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N3O3/c1-22(2)18(23)12-14-4-8-16(9-5-14)21-19(24)20-13-15-6-10-17(25-3)11-7-15/h4-11H,12-13H2,1-3H3,(H2,20,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYXUBKGYOKLBCU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)CC1=CC=C(C=C1)NC(=O)NCC2=CC=C(C=C2)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-(3-(4-methoxybenzyl)ureido)phenyl)-N,N-dimethylacetamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(4-oxo-7-phenyl-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(o-tolyl)acetamide](/img/structure/B2489327.png)

![3-(4-(3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazine-1-carbonyl)benzonitrile](/img/structure/B2489334.png)